molecular formula C17H14ClN3O4S B10880185 2-chloro-5-[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid

2-chloro-5-[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid

Cat. No.: B10880185
M. Wt: 391.8 g/mol
InChI Key: WWTIEJGZWNRGET-UHFFFAOYSA-N
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Description

2-chloro-5-[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is a complex organic compound with a unique structure that includes a triazole ring, a benzoic acid moiety, and various functional groups such as chloro, methoxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the chloro and methoxy groups via substitution reactions. The sulfanyl group is then introduced through a thiolation reaction. The final step involves the formation of the benzoic acid moiety through carboxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The chloro group can be reduced to form a hydrogenated derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy groups can result in various derivatives with different functional groups.

Scientific Research Applications

2-chloro-5-[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups allow the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3,4-dimethoxybenzoic acid
  • 3,4-dimethoxyphenethylamine
  • 2-chloro-3,4-dimethoxybenzil

Uniqueness

Compared to similar compounds, 2-chloro-5-[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is unique due to the presence of the triazole ring and the combination of chloro, methoxy, and sulfanyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research applications.

Properties

Molecular Formula

C17H14ClN3O4S

Molecular Weight

391.8 g/mol

IUPAC Name

2-chloro-5-[3-(3,4-dimethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid

InChI

InChI=1S/C17H14ClN3O4S/c1-24-13-6-3-9(7-14(13)25-2)15-19-20-17(26)21(15)10-4-5-12(18)11(8-10)16(22)23/h3-8H,1-2H3,(H,20,26)(H,22,23)

InChI Key

WWTIEJGZWNRGET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)C(=O)O)OC

Origin of Product

United States

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